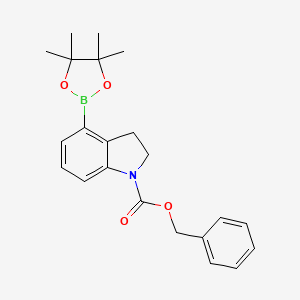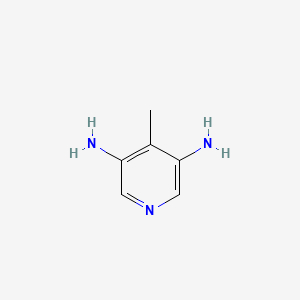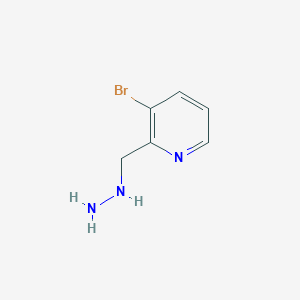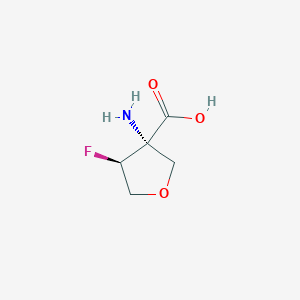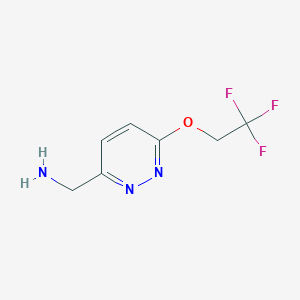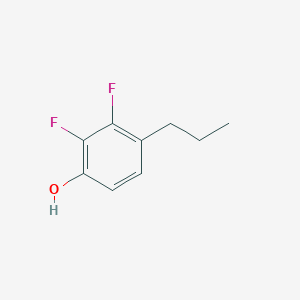
2,3-Difluoro-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-propylphenol: is an organic compound that belongs to the class of phenols, characterized by the presence of two fluorine atoms and a propyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-propylphenol can be achieved through several methods, including:
Alkylation: The propyl group can be introduced via Friedel-Crafts alkylation, where propyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms and the propyl group.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the propyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2,3-Difluoro-4-propylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-propylphenol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to various biological effects. The propyl group contributes to the compound’s hydrophobicity, influencing its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
2,3-Difluorophenol: Lacks the propyl group, making it less hydrophobic and potentially less active in certain biological contexts.
2-Propylphenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
3,4-Difluorophenol: Similar in structure but with fluorine atoms in different positions, leading to variations in chemical and biological properties.
Uniqueness: 2,3-Difluoro-4-propylphenol is unique due to the specific positioning of the fluorine atoms and the propyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10F2O |
|---|---|
Poids moléculaire |
172.17 g/mol |
Nom IUPAC |
2,3-difluoro-4-propylphenol |
InChI |
InChI=1S/C9H10F2O/c1-2-3-6-4-5-7(12)9(11)8(6)10/h4-5,12H,2-3H2,1H3 |
Clé InChI |
IEEXNJSBAQLMAY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(C=C1)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
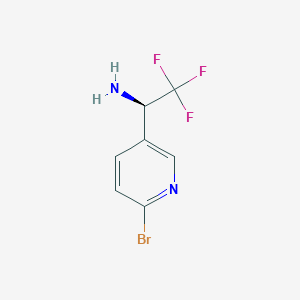
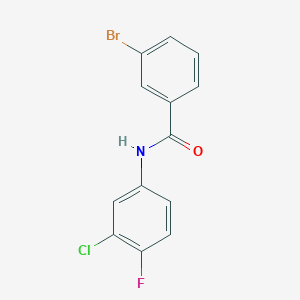

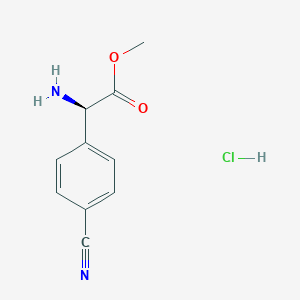
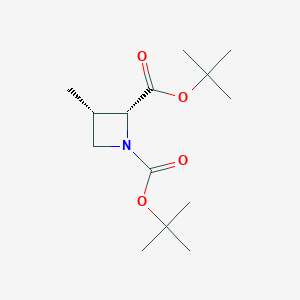
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
